molecular formula C18H10ClN3O3 B11059905 4-[(1E)-1-chloro-1-(4-methylphenyl)-3-oxoprop-1-en-2-yl]-5-nitrobenzene-1,2-dicarbonitrile

4-[(1E)-1-chloro-1-(4-methylphenyl)-3-oxoprop-1-en-2-yl]-5-nitrobenzene-1,2-dicarbonitrile

Cat. No.: B11059905
M. Wt: 351.7 g/mol
InChI Key: FXSAZBSTKUICDQ-VLGSPTGOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(E)-2-CHLORO-1-FORMYL-2-(4-METHYLPHENYL)-1-ETHENYL]-2-CYANO-5-NITROPHENYL CYANIDE is a complex organic compound characterized by its unique structure, which includes multiple functional groups such as a chloro, formyl, methylphenyl, cyano, and nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-2-CHLORO-1-FORMYL-2-(4-METHYLPHENYL)-1-ETHENYL]-2-CYANO-5-NITROPHENYL CYANIDE typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-2-CHLORO-1-FORMYL-2-(4-METHYLPHENYL)-1-ETHENYL]-2-CYANO-5-NITROPHENYL CYANIDE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution of the chloro group can yield various substituted derivatives.

Scientific Research Applications

4-[(E)-2-CHLORO-1-FORMYL-2-(4-METHYLPHENYL)-1-ETHENYL]-2-CYANO-5-NITROPHENYL CYANIDE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(E)-2-CHLORO-1-FORMYL-2-(4-METHYLPHENYL)-1-ETHENYL]-2-CYANO-5-NITROPHENYL CYANIDE involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to participate in various biochemical reactions, potentially inhibiting or activating certain enzymes and receptors. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    4-[(E)-2-CHLORO-1-FORMYL-2-(4-METHYLPHENYL)-1-ETHENYL]-2-CYANO-5-NITROPHENYL CYANIDE: shares similarities with other aromatic compounds containing cyano and nitro groups, such as nitrobenzene and benzonitrile derivatives.

Uniqueness

The uniqueness of 4-[(E)-2-CHLORO-1-FORMYL-2-(4-METHYLPHENYL)-1-ETHENYL]-2-CYANO-5-NITROPHENYL CYANIDE lies in its combination of functional groups, which confer distinct chemical reactivity and potential applications. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.

Properties

Molecular Formula

C18H10ClN3O3

Molecular Weight

351.7 g/mol

IUPAC Name

4-[(E)-1-chloro-1-(4-methylphenyl)-3-oxoprop-1-en-2-yl]-5-nitrobenzene-1,2-dicarbonitrile

InChI

InChI=1S/C18H10ClN3O3/c1-11-2-4-12(5-3-11)18(19)16(10-23)15-6-13(8-20)14(9-21)7-17(15)22(24)25/h2-7,10H,1H3/b18-16-

InChI Key

FXSAZBSTKUICDQ-VLGSPTGOSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C(=C(\C=O)/C2=C(C=C(C(=C2)C#N)C#N)[N+](=O)[O-])/Cl

Canonical SMILES

CC1=CC=C(C=C1)C(=C(C=O)C2=C(C=C(C(=C2)C#N)C#N)[N+](=O)[O-])Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.